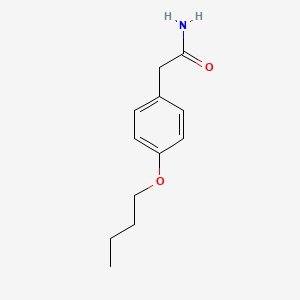

2-(4-Butoxyphenyl)acetamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-butoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-3-8-15-11-6-4-10(5-7-11)9-12(13)14/h4-7H,2-3,8-9H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMPEQBSFXBQMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187715 | |

| Record name | 4-Butoxyphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3413-59-0 | |

| Record name | 4-Butoxybenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3413-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butoxyphenylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butoxyphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-butoxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BUTOXYPHENYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC2L3FG3VE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Butoxyphenyl Acetamide

Established Synthetic Routes for 2-(4-Butoxyphenyl)acetamide

The principal method for synthesizing this compound is a two-step process that begins with the formation of the n-butoxy group on a phenol (B47542), followed by the creation of the acetamide (B32628) linkage.

Williamson Ether Synthesis for the n-Butoxy Moiety Formation

The Williamson ether synthesis is a cornerstone reaction for preparing ethers and is widely employed in the synthesis of this compound. wikipedia.orgbyjus.com This S\textsubscriptN2 reaction involves an alkoxide ion acting as a nucleophile and attacking an alkyl halide. wikipedia.orgbyjus.com In this specific synthesis, the starting material is N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol. scribd.comchegg.com

Alternative Acetylation Strategies for Amide Linkage

While the primary route involves etherification of a pre-existing acetamide, an alternative approach would involve forming the amide bond after establishing the ether linkage. The formation of an amide bond is a fundamental reaction in organic chemistry. researchgate.netrsc.org Common methods include the reaction of an amine with an activated carboxylic acid derivative, such as an acid chloride. d-nb.infosapub.org

In this alternative pathway, 4-butoxyaniline (B1265475) would be the key intermediate. This aniline (B41778) derivative could then be acetylated using reagents like acetic anhydride (B1165640) or acetyl chloride to form the final product, this compound.

Synthesis of Precursors and Key Intermediates for this compound

The successful synthesis of this compound relies on the availability and purity of its precursors.

N-(4-hydroxyphenyl)acetamide (Paracetamol): This is a widely available commercial compound. thegoodscentscompany.com Industrially, it can be produced through several routes, including the nitration of phenol followed by reduction and acetylation. mdpi.com Another method involves the acetylation of phenol to 4-hydroxyacetophenone, conversion to an oxime, and subsequent Beckmann rearrangement. mdpi.com

1-Bromobutane (B133212): This is a common alkylating agent, also commercially available.

4-Butoxyaniline: This intermediate is crucial for the alternative synthetic route. It can be prepared via the Williamson ether synthesis starting from 4-aminophenol (B1666318) and 1-bromobutane. It can also be produced through the low-pressure hydrogenation of 4-butoxynitrobenzene in the presence of a catalyst like rhodium on alumina. sigmaaldrich.com

2-(4-Hydroxyphenyl)acetamide: This precursor can be synthesized by the hydrolysis of 4-hydroxybenzyl cyanide.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound.

For the Williamson ether synthesis, several factors can be manipulated:

Base and Solvent: The choice of base and solvent significantly impacts the reaction. Strong bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) generally lead to higher yields compared to weaker bases in protic solvents. numberanalytics.com The use of phase-transfer catalysts can also improve reaction efficiency. numberanalytics.com

Temperature: Increasing the temperature can enhance the reaction rate, but excessively high temperatures may lead to side reactions. numberanalytics.com Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in some Williamson ether syntheses. sacredheart.eduacs.org

Reagent Stoichiometry: Using a slight excess of the alkylating agent, 1-bromobutane, can help drive the reaction to completion. sacredheart.edu

A student-led optimization experiment for a similar Williamson ether synthesis highlighted variables such as reagent equivalencies, solvent volume, and microwave parameters (time, temperature, and wattage) as key factors to manipulate for improved outcomes. acs.org

| Parameter | Condition 1 | Condition 2 | Effect on Yield/Rate |

| Base | Sodium Hydroxide (B78521) (NaOH) | Sodium Hydride (NaH) | Stronger bases like NaH can lead to faster and more complete deprotonation, potentially increasing the reaction rate. numberanalytics.comjk-sci.com |

| Solvent | Ethanol (B145695) | Dimethylformamide (DMF) | Polar aprotic solvents like DMF can enhance the nucleophilicity of the alkoxide, leading to higher yields compared to protic solvents. numberanalytics.com |

| Temperature | Reflux | Microwave Irradiation | Microwave heating can significantly reduce reaction times from hours to minutes. sacredheart.eduacs.org |

Analysis of Synthetic By-products and Their Formation Mechanisms

Side reactions can occur during the synthesis of N-(4-butoxyphenyl)acetamide and its precursors, leading to the formation of by-products.

Alkene Formation in the Synthesis of N-(4-Butoxyphenyl)acetamide

A potential side reaction in the Williamson ether synthesis is an E2 elimination reaction, which competes with the desired S\textsubscriptN2 substitution. stackexchange.com In the synthesis of N-(4-butoxyphenyl)acetamide from N-(4-hydroxyphenyl)acetamide and 1-bromobutane, the phenoxide ion can act as a base, abstracting a proton from the carbon adjacent to the bromine atom in 1-bromobutane. This results in the formation of but-1-ene as a gaseous by-product. chegg.com This is more likely with sterically hindered alkyl halides, but can still occur to a minor extent with primary halides, especially at higher temperatures. masterorganicchemistry.comstackexchange.com

Another possible by-product is dibutyl ether, which could form if any residual hydroxide ions from the base react with 1-bromobutane to form butanol, which then gets deprotonated and reacts with another molecule of 1-bromobutane. chegg.com

Dibutyl Ether Formation as a Side Reaction

The synthesis of this compound is commonly achieved through the Williamson ether synthesis. scribd.combyjus.com This method involves the reaction of an organohalide with a deprotonated alcohol (an alkoxide). wikipedia.org In the context of producing this compound, the typical reactants are N-(4-hydroxyphenyl)acetamide (also known as paracetamol) and an n-butyl halide, such as 1-bromobutane. scribd.com The reaction is carried out in the presence of a base, like sodium hydroxide (NaOH), which deprotonates the phenolic hydroxyl group of paracetamol to form the more nucleophilic sodium phenoxide. scribd.com This phenoxide ion then attacks the primary alkyl halide (1-bromobutane) in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether product. scribd.comwikipedia.org

However, the Williamson ether synthesis is often accompanied by competing side reactions. wikipedia.org One notable side product in the synthesis of this compound is dibutyl ether. scribd.comchegg.com The formation of this symmetric ether occurs through a secondary, competing Williamson ether synthesis reaction.

The mechanism for the formation of dibutyl ether as a by-product can be described as follows:

Formation of Butoxide: A certain concentration of butoxide ions (CH₃(CH₂)₃O⁻) can be generated in the reaction mixture. This can happen if the 1-bromobutane reactant contains some 1-butanol (B46404) as an impurity, which is then deprotonated by the strong base (NaOH). Alternatively, the hydroxide ions can directly react with 1-bromobutane via an SN2 reaction to form 1-butanol, which is subsequently deprotonated to butoxide.

Competing SN2 Reaction: The butoxide ion, being a potent nucleophile, can then compete with the primary paracetamol-derived phenoxide nucleophile. It attacks another molecule of 1-bromobutane in an SN2 reaction. youtube.com

Product Formation: This nucleophilic attack results in the formation of dibutyl ether and a bromide ion.

This side reaction is influenced by reaction conditions such as temperature, solvent, and the concentration of reactants and base. wikipedia.org Because the intended reaction and the side reaction are both of the SN2 type, completely eliminating the formation of dibutyl ether can be challenging. However, its formation can be minimized by using pure reactants and carefully controlling the stoichiometry and reaction conditions to favor the reaction of the phenoxide over the potential butoxide. chegg.com

Exploration of Green Chemistry Principles in this compound Synthesis

The traditional Williamson ether synthesis, while effective, often utilizes conditions and reagents that are not aligned with the principles of green chemistry. byjus.comnumberanalytics.com These syntheses may involve polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724), which are toxic and difficult to dispose of. byjus.com Furthermore, the reaction can generate significant salt by-products. Consequently, research has been directed toward developing more environmentally benign synthetic routes for acetamides and related ethers.

Modern methodologies for amide synthesis are increasingly incorporating green chemistry principles, such as the use of water as a solvent, microwave or ultrasound assistance to accelerate reactions, and electrosynthesis. archivepp.com For the synthesis of acetanilides, efficient and green methods have been developed that are solvent-free and proceed without a catalyst, simply by reacting anilines with acetic anhydride. researchgate.net

Specific green approaches applicable to the synthesis of this compound or its precursors include:

Sustainable Solvents: The use of bio-available solvents is a key aspect of green chemistry. Cyrene, for example, has been proposed as a green alternative to conventional solvents like DMF for amide bond formation. archivepp.com For other etherification and related reactions, glycerol (B35011) has been successfully used as an eco-friendly solvent, particularly in conjunction with microwave irradiation, leading to high yields and short reaction times. scirp.org

Alternative Energy Sources: Microwave and ultrasound irradiation are recognized as green techniques that can enhance reaction rates, improve yields, and reduce side reactions. archivepp.commdpi.com These methods transfer energy more efficiently than conventional heating.

Catalyst and Solvent Recycling: A highly sustainable method for producing N-substituted amides, including N-(4-methoxyphenyl) acetamide, involves the reductive amidation of nitroarenes with acyl saccharins in an aqueous medium. nih.gov This approach is atom-efficient, avoids the need for chromatographic purification, and allows for the recycling of both the solvent and the saccharin (B28170) by-product. nih.gov Applying this to a precursor of this compound, the synthesis of N-(4-methoxyphenyl) acetamide via this route showed a significant reduction in the Global Warming Potential (GWP) compared to traditional methods. nih.gov

These green chemistry strategies offer pathways to synthesize this compound and related compounds with a reduced environmental footprint, aligning with the growing demand for sustainable practices in the chemical and pharmaceutical industries.

Advanced Spectroscopic and Structural Characterization of 2 4 Butoxyphenyl Acetamide

Elucidation of Molecular Structure through High-Resolution X-ray Crystallography

To date, the crystal structure of 2-(4-Butoxyphenyl)acetamide has not been deposited in open-access crystallographic databases. For a definitive elucidation of its three-dimensional molecular structure, single-crystal X-ray diffraction would be the method of choice. This technique would determine precise bond lengths, bond angles, and the conformation of the butoxy group and the acetamide (B32628) side chain. It would also reveal the supramolecular arrangement in the solid state, including any intermolecular hydrogen bonding involving the amide N-H and C=O groups, which dictates the crystal packing.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

No complete, peer-reviewed NMR spectral data sets for this compound are currently available. A full NMR analysis would be essential for confirming the compound's structural integrity in solution.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping

A ¹H NMR spectrum would be used to map the distinct proton environments within the molecule. Hypothetically, one would expect to see characteristic signals for the terminal methyl group and the three methylene (B1212753) groups of the butyl chain, the aromatic protons on the benzene (B151609) ring (appearing as two distinct doublets, characteristic of a 1,4-disubstituted pattern), the methylene protons of the acetamide group, and the two amide protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon atoms. This would include four signals for the butyl group, four signals for the aromatic ring (due to symmetry), a signal for the acetamide methylene carbon, and a downfield signal for the carbonyl carbon of the amide group.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be necessary:

COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) coupling correlations, for instance, between adjacent methylene groups in the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, linking the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the butoxy group to the phenyl ring and the acetamide moiety to the phenyl ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Experimental Infrared (IR) and Raman spectra for this compound are not found in the reviewed literature. These techniques probe the vibrational modes of the molecule and are excellent for identifying functional groups. Key expected vibrational bands would include:

N-H stretching vibrations for the primary amide.

C-H stretching for the aromatic ring and the aliphatic butyl and acetamide methylene groups.

A strong C=O stretching band (Amide I band).

N-H bending (Amide II band).

C-O-C stretching for the ether linkage.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition

There is no published high-resolution mass spectrometry (HRMS) data for this compound. This technique would be used to determine the compound's exact mass with high precision (typically to four or five decimal places). This accurate mass measurement allows for the unambiguous determination of the elemental formula, C₁₂H₁₇NO₂, thereby confirming the compound's elemental composition and distinguishing it from other compounds with the same nominal mass.

Purity Assessment and Chromatographic Analysis (e.g., HPLC, GC-MS)

The purity and identity of this compound are critical parameters established through chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods separate the compound from potential impurities, starting materials, and by-products from its synthesis, while also providing data for structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound. A reversed-phase HPLC method is typically employed for non-volatile, polar organic molecules of this nature. The method's development focuses on achieving a sharp, symmetrical peak for the main compound, well-resolved from any impurity peaks. Purity is generally determined by the area percentage of the main peak relative to the total area of all detected peaks. For research-grade compounds, purity is often expected to be greater than 95%. vulcanchem.com

A typical analysis would involve dissolving a precisely weighed sample of the compound in a suitable solvent, such as a methanol (B129727) or acetonitrile (B52724)/water mixture, before injection into the HPLC system. The separation is commonly performed on a C18 column, which contains a non-polar stationary phase. A polar mobile phase, often a gradient mixture of water (sometimes with additives like trifluoroacetic acid to improve peak shape) and a more organic solvent like acetonitrile or methanol, is used to elute the compound. rsc.orgresearchgate.net Detection is most commonly achieved using a Diode-Array Detector (DAD) or a UV-Vis detector set to a wavelength where the aromatic ring of the compound exhibits strong absorbance.

Table 1: Representative HPLC Method Parameters for Analysis of this compound

| Parameter | Value/Description | Source |

| Column | Reversed-Phase ACE C18 (250 x 4.6 mm, 5 µm) or equivalent | researchgate.net |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA | rsc.org |

| Gradient Elution | A time-based linear gradient, e.g., starting at 95% A and transitioning to 100% B | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Column Temperature | 25 - 40 °C | google.com |

| Detection | Diode-Array Detector (DAD) at ~240 nm | researchgate.net |

| Injection Volume | 10 µL | google.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as a powerful tool for both purity assessment and structural elucidation. It is particularly useful for identifying volatile and semi-volatile impurities. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a capillary column. shimadzu.com The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to confirm the molecular structure and identify unknown components by comparing them to spectral libraries. nih.gov

For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation patterns would likely include the cleavage of the butoxy group, the phenyl ring, and the acetamide side chain. For instance, a prominent fragment would be expected from the loss of the butoxy radical (•OCH₂CH₂CH₂CH₃) or the butyl group (•CH₂CH₂CH₂CH₃), and another from the benzylic cleavage to form a stable tropylium-like ion or related structures. Analysis of these fragments allows for unambiguous confirmation of the compound's structure.

Table 2: Representative GC-MS Method Parameters for Analysis of this compound

| Parameter | Value/Description | Source |

| GC Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) | drugbank.comnih.gov |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min | nih.gov |

| Injection Mode | Split (e.g., 10:1 ratio) | nih.gov |

| Injector Temperature | 275 °C | shimadzu.com |

| Oven Program | Initial temp ~70°C, ramped to ~300°C | shimadzu.com |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | nih.gov |

| Mass Range | 40-400 m/z | nih.gov |

| Ion Source Temp. | ~230 °C | nih.gov |

Through the combined application of HPLC and GC-MS, a comprehensive profile of this compound can be established, confirming its identity and ensuring its purity meets the required specifications for further research applications.

Computational Chemistry and Theoretical Investigations of 2 4 Butoxyphenyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and reactivity. bohrium.com

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and ground state properties of molecules. bohrium.comeurjchem.com By optimizing the molecular geometry, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. niscpr.res.in For N-arylacetamides, DFT methods like B3LYP with a 6-311++G(d,p) basis set have been shown to provide results that correlate well with experimental data obtained from X-ray crystallography. najah.edusci-hub.se

In a typical N-alkoxyphenyl acetamide (B32628) structure, the acetamide group is often twisted out of the plane of the phenyl ring. For instance, in 2-chloro-N-(4-methoxyphenyl)acetamide, this dihedral angle is 28.87°. nih.gov The methoxy (B1213986) group, however, tends to lie nearly coplanar with the phenyl ring. nih.gov Similar structural characteristics are expected for 2-(4-Butoxyphenyl)acetamide, with the flexible butoxy chain adopting a low-energy conformation. DFT calculations are crucial for identifying the most stable conformer and understanding how its three-dimensional shape influences its properties. najah.edu

Table 1: Representative DFT-Calculated Geometrical Parameters for an N-Arylacetamide Analog Data based on a related acetamide structure for illustrative purposes.

| Parameter | Bond | Calculated Value (Å/°) |

| Bond Length | C=O | ~1.24 Å |

| C-N (amide) | ~1.36 Å | |

| C-O (ether) | ~1.37 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-C (amide) | ~128° | |

| Dihedral Angle | Phenyl-Amide | ~29° |

This interactive table showcases typical geometric parameters predicted by DFT calculations for N-arylacetamide structures.

Molecular Orbital Analysis (HOMO-LUMO) for Electronic Transitions

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic transitions and chemical reactivity. chalcogen.roscirp.org The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. scirp.orgscience.gov

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. researchgate.net For aromatic compounds like N-alkoxyphenyl acetamides, the HOMO is typically localized on the electron-rich phenyl ring and the nitrogen atom, while the LUMO is often distributed over the carbonyl group and the aromatic system. igem.org Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra, linking the HOMO-LUMO transitions to specific UV-Vis absorption bands. bohrium.comscm.com

Table 2: Representative FMO Properties for an N-Arylacetamide Analog Values are illustrative and based on data for related compounds.

| Parameter | Value | Implication |

| EHOMO | ~ -6.6 eV | Electron-donating capability |

| ELUMO | ~ -1.8 eV | Electron-accepting capability |

| ΔE (HOMO-LUMO Gap) | ~ 4.8 eV | High kinetic stability |

| Chemical Hardness (η) | ~ 2.4 eV | Resistance to charge transfer |

This interactive table summarizes key electronic properties derived from HOMO-LUMO analysis, indicating the molecule's general stability.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, which is particularly useful for studying its conformational flexibility and its interactions with biological targets like proteins. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering a view of the system at the atomic level. researchgate.net

When a ligand like this compound binds to a protein, MD simulations can assess the stability of the resulting complex. Key parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are monitored. A stable RMSD value over the simulation time (e.g., 100 ns) indicates that the ligand remains securely in the binding pocket and the protein-ligand complex is stable. nih.govresearchgate.netnih.gov RMSF analysis reveals the flexibility of different parts of the protein, identifying which amino acid residues are most affected by the ligand's presence. researchgate.net These simulations are crucial for validating docking results and understanding the dynamic nature of the binding, which a static docking image cannot provide. rsc.org

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. mdpi.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. niscpr.res.in Docking algorithms place the ligand into the active site of the protein and calculate a binding affinity or score, which estimates the strength of the interaction. mdpi.commdpi.com

Studies on various acetamide derivatives have demonstrated their potential to interact with a range of biological targets, including bacterial enzymes and cancer-related proteins. nih.govnih.gov For example, in a study of N-(4-oxy)phenyl)acetamide derivatives as potential antibacterial agents, molecular docking was performed against the DNA gyrase enzyme. The interactions typically involve hydrogen bonds between the acetamide's N-H and C=O groups and key amino acid residues in the active site, as well as hydrophobic interactions involving the phenyl ring and the alkoxy chain. ajol.info The butoxy group of this compound would be expected to enhance binding affinity through increased hydrophobic interactions within the target's binding pocket.

Table 3: Illustrative Molecular Docking Results for an Acetamide Analog with a Bacterial Protein Target Data based on studies of similar compounds for illustrative purposes.

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| DNA Gyrase | N-(4-propoxyphenyl)acetamide | -7.5 | Asp73, Gly77 | Hydrogen Bond |

| (S. aureus) | Val71, Ile94 | Hydrophobic |

This interactive table presents typical results from a molecular docking study, highlighting the binding energy and specific interactions that stabilize the ligand-protein complex.

Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov It partitions the crystal space into regions where the electron distribution of a molecule dominates, creating a unique three-dimensional surface for each molecule. nih.gov By mapping properties like dnorm (normalized contact distance) onto this surface, it is possible to identify the specific atoms involved in intermolecular contacts and their nature (e.g., hydrogen bonds, van der Waals forces). iucr.org

For related N-arylacetamides, Hirshfeld analysis reveals that the crystal packing is typically governed by a combination of N–H···O hydrogen bonds, which form chains or dimers, and a large number of weaker H···H, C···H, and π-π stacking interactions. nih.govnih.govresearchgate.net The analysis provides a quantitative breakdown of these interactions as percentages of the total Hirshfeld surface area. In N-(2-methoxyphenyl)acetamide, for instance, H···H contacts account for 53.9% of the surface, while O···H/H···O and C···H/H···C contacts contribute 21.4% each. researchgate.net For this compound, the longer, flexible butoxy chain would likely increase the contribution of H···H contacts due to its aliphatic nature.

Table 4: Representative Hirshfeld Surface Contact Percentages for an N-Arylacetamide Analog Data derived from a study on 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide. nih.gov

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |

| H···H | 39.3% |

| C···H / H···C | 18.0% |

| O···H / H···O | 15.6% |

| S···H / H···S | 10.2% |

| Other | 16.9% |

This interactive table quantifies the different types of intermolecular contacts that stabilize the crystal structure, as determined by Hirshfeld surface analysis.

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, Raman) via Computational Methods

Computational methods can accurately predict the spectroscopic properties of molecules, serving as a valuable complement to experimental measurements. DFT calculations are commonly used to compute vibrational frequencies (IR and Raman) and NMR chemical shifts, while Time-Dependent DFT (TD-DFT) is employed for predicting electronic (UV-Vis) spectra. bohrium.comnih.gov

The calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental FT-IR spectra. researchgate.net This allows for the precise assignment of vibrational bands, such as the characteristic C=O and N-H stretching frequencies of the acetamide group. acs.orgfrontiersin.org Similarly, TD-DFT can predict the wavelength of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n→π* or π→π*), which helps in interpreting experimental UV-Vis spectra. igem.orgscm.com The close match between predicted and observed spectra validates the accuracy of the computational model and the optimized molecular structure. acs.org

Pharmacological and Biological Activity Research of 2 4 Butoxyphenyl Acetamide in Vitro and Mechanistic Focus

In Vitro Enzymatic Modulation and Inhibition Studies

Cyclooxygenase (COX-II) Enzyme Inhibition Mechanisms

There is no specific information available in the reviewed scientific literature regarding the in vitro inhibition of the Cyclooxygenase-II (COX-II) enzyme by 2-(4-Butoxyphenyl)acetamide. While various acetamide (B32628) derivatives have been investigated as potential COX-II inhibitors, studies detailing the specific inhibitory mechanisms or potency of this compound are not present in the available data.

| Target Enzyme | Compound | Inhibitory Activity (IC₅₀) | Mechanism of Action |

|---|---|---|---|

| Cyclooxygenase-II (COX-II) | This compound | No data available | No data available |

Alpha-Amylase and Alpha-Glucosidase Inhibitory Activities

No direct in vitro studies were identified that evaluate the inhibitory effects of this compound on alpha-amylase and alpha-glucosidase, two key enzymes involved in carbohydrate metabolism. Research on structurally related compounds, such as those with different alkoxy groups (e.g., methoxy) or other substitutions on the phenylacetamide core, has been conducted, but specific data for the butoxy- variant is not available.

| Target Enzyme | Compound | Inhibitory Activity Data |

|---|---|---|

| Alpha-Amylase | This compound | No data available |

| Alpha-Glucosidase | This compound | No data available |

Receptor Binding Affinities and Agonist/Antagonist Properties (In Vitro)

G Protein-Coupled Receptor (GPCR) Interactions and Calcium Ion Release

In vitro research has identified this compound as a synthetic chemoattractant used to study cell migration. biosynth.com The mechanism for this activity involves its interaction with G Protein-Coupled Receptors (GPCRs). biosynth.com This binding has been shown to stimulate the release of calcium ions from intracellular stores, a common signaling pathway initiated by GPCR activation. biosynth.comuni-bonn.de This influx of intracellular calcium is a critical step in triggering the cellular machinery responsible for directional cell movement, or chemotaxis. jcancer.org However, specific details regarding which GPCR subtype is targeted or the quantitative binding affinity (e.g., Kᵢ or EC₅₀ values) are not specified in the available literature.

| Target | Compound | Observed In Vitro Activity | Mechanism |

|---|---|---|---|

| G Protein-Coupled Receptor (GPCR) | This compound | Acts as a chemoattractant, induces cell movement. biosynth.com | Binds to GPCR, stimulating the release of intracellular calcium ions. biosynth.com |

Bradykinin B1 Receptor Antagonism

There are no available scientific studies indicating that this compound acts as an antagonist for the Bradykinin B1 receptor. While the acetamide moiety is a structural feature in some complex, non-peptide Bradykinin B1 receptor antagonists, there is no evidence to suggest that the simpler this compound molecule possesses this activity.

| Target Receptor | Compound | Antagonist Properties |

|---|---|---|

| Bradykinin B1 Receptor | This compound | No data available |

Translocator Protein (TSPO) Ligand Binding Studies

The translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, is a subject of extensive research as a biomarker for neuroinflammation and a target for therapeutic agents. mdpi.commdpi.comnih.gov Its ligands, which include various classes of molecules like benzodiazepines, isoquinoline (B145761) carboxamides, and acetamides, are widely investigated. mdpi.comnih.govsnmjournals.org These ligands are often evaluated for their binding affinity (Ki), a measure of how tightly a ligand binds to the protein. snmjournals.orgwikipedia.org

Despite the investigation of numerous acetamide derivatives as TSPO ligands, a review of the available scientific literature did not yield specific studies that evaluated the binding affinity or interaction of this compound with the translocator protein. mdpi.comnih.govsnmjournals.orgwikipedia.orgexplorationpub.com Research has focused on more complex acetamide structures, such as DPA-713 and PBR28, which have shown high affinity for TSPO. snmjournals.orgwikipedia.org However, data directly pertaining to this compound remains uncharacterised in this context.

Cellular Pathway Modulation Investigations (In Vitro Models)

The in vitro investigation of how chemical compounds modulate cellular pathways is fundamental to understanding their potential pharmacological effects. These studies often involve assessing antioxidant activity, effects on inflammatory mediators, and interactions with cellular signaling cascades.

Antioxidant Activity and Free Radical Scavenging Mechanisms (e.g., ABTS radical)

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS) and other free radicals, thereby preventing oxidative damage to cellular components. mdpi.comfrontiersin.org A common in vitro method for evaluating this property is the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. nih.govsemanticscholar.org This assay measures the ability of a substance to scavenge the stable ABTS•+ radical, with the activity often compared to a standard antioxidant like Trolox. nih.govrsc.org

While the ABTS assay is a standard procedure for evaluating the antioxidant potential of various classes of compounds, including many acetamide derivatives, specific research detailing the ABTS radical scavenging activity of this compound could not be identified in a review of the published literature. nih.govsemanticscholar.org Studies have reported the antioxidant effects of other, more complex acetamide-containing molecules, but direct experimental data for this compound is not available. semanticscholar.orgrsc.org

Reduction of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Production in Macrophages

Macrophages are key immune cells that, when activated by stimuli like lipopolysaccharide (LPS), can produce significant amounts of reactive oxygen species (ROS) and nitric oxide (NO) as part of the inflammatory response. mdpi.complos.orgfrontiersin.orgscirp.org Overproduction of these molecules can contribute to chronic inflammation and tissue damage. mdpi.comnih.gov Consequently, the ability of a compound to reduce ROS and NO production in macrophage cell models, such as RAW 264.7, is a key indicator of potential anti-inflammatory activity. mdpi.comnih.gov

Investigations into various synthetic compounds, including some acetamide derivatives, have explored their effects on these inflammatory mediators. nih.govnih.gov However, a thorough search of scientific databases reveals a lack of specific studies investigating the effect of this compound on ROS and nitric oxide production in macrophage cell lines.

Antimicrobial Activity Profiling (In Vitro)

The in vitro screening of compounds for antimicrobial activity is a critical first step in the discovery of new agents to combat pathogenic bacteria and fungi. derpharmachemica.complos.org These assays typically determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. derpharmachemica.comturkjps.orgacs.org

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

The search for new antibacterial agents is driven by the rise of drug-resistant bacteria. frontiersin.org In vitro testing against a panel of bacteria, including Gram-positive strains (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative strains (e.g., Escherichia coli, Pseudomonas aeruginosa), is standard practice. chempublishers.comtjpr.orgacs.org

While numerous studies have reported the antibacterial properties of various acetamide derivatives, specific data quantifying the in vitro antibacterial activity of this compound against either Gram-positive or Gram-negative bacteria were not found in the reviewed literature. derpharmachemica.comturkjps.orgchempublishers.comtjpr.org Therefore, no MIC values or inhibition zone data for this specific compound can be presented.

Antifungal Activity Against Fungal Pathogens

Fungal pathogens, such as Candida albicans and Aspergillus niger, are significant causes of infections, necessitating the development of new antifungal drugs. derpharmachemica.commdpi.com In vitro assays are used to determine a compound's ability to inhibit the growth of these fungal strains. acs.orgmdpi.com

A review of the scientific literature did not yield studies that specifically profiled the in vitro antifungal activity of this compound. While the antifungal potential of many heterocyclic compounds and other acetamide derivatives has been assessed, data pertaining to this compound is absent. derpharmachemica.comturkjps.orgacs.org

Neuropharmacological Mechanistic Explorations (In Vitro Models)

Despite indications that this compound may act on GPCRs to modulate intracellular calcium levels, a key mechanism in neuropharmacology, specific in vitro studies to confirm and detail this activity are not found in the public scientific literature. biosynth.com Research on related acetamide derivatives often involves detailed in vitro assays to determine binding affinities to specific receptors and to characterize their effects on cellular signaling pathways. However, for this compound, such specific data, including which GPCRs it may target and the precise nature of the subsequent calcium mobilization, remains unelucidated in available resources.

Without access to specific studies, it is not possible to provide a detailed account of its in vitro neuropharmacological profile or to construct the requested data tables on its receptor binding or enzyme inhibition properties.

Photophysical Properties and Their Biological Implications (e.g., Rat Liver Microsomes, Spermatozoa)

The compound this compound is noted to possess photophysical properties that have been explored in the context of rat liver microsomes and spermatozoa. biosynth.com Such studies typically involve analyzing the fluorescence and absorption characteristics of a compound to understand its behavior in biological environments and its potential as a molecular probe or photosensitizer. However, the specific outcomes and data from these investigations—such as absorption and emission spectra, fluorescence quantum yields, and lifetimes—are not detailed in the available literature.

Consequently, a substantive discussion of the biological implications of these photophysical properties in the specified models cannot be constructed. The interaction of compounds with liver microsomes is often studied to understand metabolic pathways, while interactions with spermatozoa can have implications for fertility and reproductive toxicology. Without the specific findings of such research on this compound, any further discussion would be speculative.

Mechanistic Investigations of Biological Action of 2 4 Butoxyphenyl Acetamide

Target Identification and Validation Methodologies for Observed Activities

The biological effects of a compound are contingent on its interaction with specific molecular targets. For 2-(4-butoxyphenyl)acetamide and its analogs, several targets have been identified, primarily through in vitro assays and computational screening methods.

The most historically recognized targets for the N-hydroxy analog, Bufexamac, are the cyclooxygenase (COX) enzymes . As a non-steroidal anti-inflammatory drug (NSAID), Bufexamac is understood to inhibit both COX-1 and COX-2, which are key enzymes in the biosynthetic pathway of pro-inflammatory prostaglandins. patsnap.compatsnap.commedicaldialogues.in This inhibition is the principal mechanism behind its anti-inflammatory effects. patsnap.com

More recent research has unveiled a more complex pharmacological profile for Bufexamac, identifying it as a selective inhibitor of class IIb histone deacetylases (HDACs) , specifically HDAC6 and HDAC10. medchemexpress.comacs.org It also acts as a dual inhibitor of leukotriene A4 hydrolase (LTA4H) , an enzyme involved in the synthesis of the pro-inflammatory mediator leukotriene B4. medchemexpress.com The hydroxamic acid moiety present in Bufexamac is known for its ability to chelate metal ions, a key feature for inhibiting metalloenzymes like HDACs and metalloproteinases. solubilityofthings.com

Methodologies for identifying these targets typically involve screening the compound against panels of purified enzymes to determine inhibitory activity. technologynetworks.com Phenotypic screening, where the compound's effect is observed in cell-based models, followed by target deconvolution techniques, is another common approach to identify the biological molecules responsible for a specific cellular response. technologynetworks.com For instance, the anti-inflammatory effects of Bufexamac have been validated in various models, including the reduction of inflammatory cell infiltration and the amelioration of acute lung injury in mice. patsnap.commedchemexpress.com

Elucidation of Molecular Interaction Modes (e.g., hydrogen bonding, hydrophobic interactions)

The binding of this compound to its biological targets is governed by a combination of molecular interactions. The compound's structure, featuring a butoxyphenyl group and an acetamide (B32628) group, facilitates these interactions.

Hydrophobic Interactions : The butoxy chain and the phenyl ring are lipophilic, enabling them to fit into hydrophobic pockets within the active sites of target enzymes. solubilityofthings.comvulcanchem.com This interaction is critical for anchoring the molecule in the correct orientation for inhibition. Structure-activity relationship studies on related compounds confirm that lipophilicity, influenced by substituents like the butoxy group, is a significant factor in biological activity. vulcanchem.comvulcanchem.com

Hydrogen Bonding : The acetamide group (-NH-C=O) is a key participant in hydrogen bonding. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. vulcanchem.comvulcanchem.com These bonds can form with amino acid residues in the target's active site, enhancing binding affinity and specificity. For example, molecular docking studies of a related thiazolo-triazole compound containing a butoxyphenyl acetamide moiety predicted hydrogen bonds with tyrosine and serine residues in the COX-2 active site. vulcanchem.com

Pi-Pi Stacking : The aromatic phenyl ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target protein, further stabilizing the compound-target complex. vulcanchem.com

Metal Chelation (for N-hydroxy analog) : In the case of Bufexamac, the N-hydroxyacetamide (hydroxamic acid) group is a potent metal chelator. This is the primary mode of interaction for inhibiting metalloenzymes like HDACs, where the hydroxamic acid coordinates with the essential zinc ion in the enzyme's active site, disrupting its catalytic function. acs.orgsolubilityofthings.com

Hirshfeld surface analysis of structurally similar acetamides has provided quantitative insights into these interactions, confirming that H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O contacts are the most significant contributors to intermolecular stability, underscoring the combined importance of hydrophobic and hydrogen bonding interactions. kuleuven.be

Structure-Based Research for Compound-Target Recognition

Structure-based research, including molecular docking and X-ray crystallography, provides atomic-level detail on how a compound recognizes and binds to its target. While crystallographic data for this compound itself is not widely available in a biological context, studies on related compounds have been informative.

Molecular docking simulations are frequently used to predict the binding pose and affinity of acetamide derivatives with various targets. nih.govnih.govnih.gov These computational studies help visualize the hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. For a related compound, docking into the COX-2 active site showed specific hydrogen bond formation with residues Tyr385 and Ser530. vulcanchem.com

X-ray crystallography of an aromatic hydroxamate inhibitor (HX1) in complex with myeloperoxidase (MPO) revealed that the inhibitor binds directly within the active site cavity, physically blocking the substrate channel. nih.gov This provides a clear structural basis for its inhibitory action. Similarly, crystallographic analyses of other acetamide derivatives have elucidated how they pack in a solid state, revealing the key hydrogen bonding and π-stacking interactions that are likely to be replicated in a protein binding pocket. kuleuven.beiucr.org

Structure-activity relationship (SAR) studies are crucial for optimizing compound design based on these structural insights. gardp.org For various acetamide-based compounds, SAR has shown that the nature and position of substituents on the phenyl ring significantly impact biological activity. derpharmachemica.comnih.gov The presence of the acetamide linker is often essential for activity, providing a critical point of interaction with the target. nih.gov

Kinetic Analysis of Compound-Target Binding and Dissociation

Kinetic analysis quantifies the dynamics of the interaction between a compound and its target, including the rates of binding and dissociation, and the type of inhibition.

Bufexamac is generally characterized as a reversible inhibitor . patsnap.com This means it binds non-covalently to its target, and the inhibition can be reversed, for example, by dilution. medcraveonline.comlibretexts.org Reversible inhibitors can be further classified as competitive, non-competitive, or mixed-type. Kinetic studies on related hydroxamates inhibiting MPO identified them as mixed-type inhibitors, indicating they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

The strength of binding is often expressed as a dissociation constant (Kd) or an inhibition constant (Ki), with lower values indicating tighter binding. For its inhibition of HDACs, Bufexamac has reported Kd values of 0.53 µM for HDAC6 and 0.22 µM for HDAC10. medchemexpress.com Another measure, the half-maximal inhibitory concentration (IC50), indicates the concentration of inhibitor required to reduce enzyme activity by 50%.

Surface plasmon resonance (SPR) is a technique used to measure binding kinetics in real-time. nih.gov Studies using SPR with related hydroxamates and the enzyme MPO showed a direct correlation between the strength of binding and the degree of enzyme inhibition. nih.gov In a study examining the interaction of Bufexamac with sulfobutylether-β-cyclodextrin, an association constant (Ka) of 620 M⁻¹ was calculated, demonstrating its binding affinity in that specific complex. nih.gov

The concept of drug-target residence time, which is related to the dissociation rate (k_off), is increasingly recognized as a critical parameter for in vivo efficacy. acs.org Inhibitors with slow dissociation rates (long residence times) can provide sustained pharmacological effects even after the plasma concentration of the drug has decreased. acs.org While detailed kinetic parameters like k_on and k_off for this compound are not extensively documented, the research on slow-binding HDAC inhibitors suggests this is a key area for future investigation. acs.org

Structure Activity Relationship Sar Studies of 2 4 Butoxyphenyl Acetamide and Its Analogs

Systematic Derivatization and Analog Synthesis for SAR Profiling

The synthesis of analogs of 2-(4-butoxyphenyl)acetamide is a fundamental step in SAR studies. Researchers systematically create derivatives by modifying different parts of the lead compound. This process often involves multi-step synthetic routes to introduce various functional groups and substituents. acs.orgrsc.org

A common strategy begins with the appropriate starting materials, such as substituted anilines or phenols, which are then subjected to a series of reactions to build the final molecule. For instance, chloro-N-aryl-acetamides can be prepared by reacting substituted aryl amines with chloroacetyl chloride. nih.gov This can be followed by nucleophilic substitution reactions to introduce different functionalities. The synthesis of various analogs allows for a comprehensive evaluation of how structural changes impact the compound's interaction with biological targets. acs.orgwustl.edu

Synthetic schemes are often designed to be versatile, allowing for the creation of a library of compounds with diverse chemical properties. For example, by starting with different substituted anilines, a range of analogs with various substituents on the phenyl ring can be generated. acs.org Similarly, different alkylating or acylating agents can be used to modify the acetamide (B32628) or butoxy groups. These synthetic efforts are essential for generating the necessary compounds to establish a robust SAR profile. wustl.edu

Impact of Substituent Modifications on In Vitro Biological Potency

The biological potency of this compound analogs is highly dependent on the nature and position of various substituents. In vitro assays are employed to measure the activity of these synthesized compounds, providing valuable data for SAR analysis.

The length of the alkyl chain on the alkoxy-phenyl moiety significantly influences the biological activity of these compounds. Studies have shown that varying the chain length can affect properties like lipophilicity, which in turn impacts cell membrane permeability and interaction with the target protein. mdpi.comnih.gov For some related compound series, an optimal alkyl chain length exists for maximal potency, with either shorter or longer chains leading to decreased activity. acs.org For instance, in a series of N-acylphosphatidylethanolamine phospholipase D inhibitors, linear alkylamides showed optimal inhibition with a propyl chain. acs.org This suggests that the butoxy group in this compound might be near the optimal length for certain biological targets, balancing lipophilicity and steric factors. vulcanchem.com The butoxy group can contribute to better metabolic stability compared to shorter alkoxy chains. vulcanchem.com

| Compound Series | Optimal Alkyl Chain Length for Activity | Reference |

| N-Acylphosphatidylethanolamine Phospholipase D Inhibitors | Propyl | acs.org |

| Alkylresorcinols (in emulsions) | Intermediate (C21:0) | nih.gov |

| Imidazolium Surface-Active Ionic Liquids | 12 or 14 carbon atoms | mdpi.com |

The introduction of substituents on the phenyl ring of this compound analogs can have a profound effect on their biological potency. The electronic and steric properties of these substituents play a critical role.

Halogens: The presence of electron-withdrawing groups like halogens (e.g., chlorine, fluorine) on the phenyl ring can influence the electronic distribution of the molecule and its ability to form interactions with target proteins. mdpi.com In some series of compounds, di-substitution with halogens, such as a 3,4-dichloro pattern, has been shown to be synergistic for activity. nih.gov The position of the halogen is also crucial; for example, para-substitution is often favored. mdpi.com

Methoxy (B1213986) Groups: Electron-donating groups like methoxy (-OCH3) can also modulate activity. The position of the methoxy group is important, with para-substitution often enhancing solubility and influencing receptor binding. vulcanchem.com In some cases, multiple methoxy substitutions can be beneficial. nih.gov However, the impact of a methoxy group can be context-dependent, as in some instances it has been found to be indispensable, while in others its removal or repositioning drastically reduces activity. rsc.org

The table below summarizes the effect of different substituents on the phenyl ring on the biological activity of various related compound series.

| Compound Series | Substituent | Effect on Activity | Reference |

| Aryl Acetamide Triazolopyridazines | 3,4-dichloro | Synergistic increase | nih.gov |

| Thiazole derivatives | Electron-withdrawing groups (e.g., Cl, Br, F) | Increased activity | mdpi.com |

| N-(4-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | para-methoxy | Enhanced solubility and receptor binding | vulcanchem.com |

| Erianin analogues | 2-methoxy | Indispensable for activity | rsc.org |

The acetamide group is a key functional group that can be modified to tune the biological activity of the parent compound. The amide N-H group can act as a hydrogen bond donor, which can be crucial for binding to a biological target. nih.gov

Modifications can include:

N-Alkylation: Introducing an alkyl group on the amide nitrogen can sometimes lead to a loss of potency, suggesting that the N-H hydrogen bond is important or that the added bulk causes a steric clash. acs.org

Altering the Linker: Changing the length or nature of the methylene (B1212753) linker between the phenyl ring and the amide can also impact activity. For example, replacing the acetyl group with a propionyl group (adding a methyl branch) can alter the compound's conformation and binding affinity. wustl.edu

Replacement with other functional groups: Replacing the acetamide moiety with other groups, such as a urea (B33335) or a different heterocyclic ring, can help to probe the importance of this group for biological activity. nih.gov

Effect of Substituents on the Phenyl Ring (e.g., halogens, methoxy)

Pharmacophore Modeling and Lead Design Principles

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to be biologically active. nih.govsemanticscholar.org For analogs of this compound, a pharmacophore model would typically include features such as:

A hydrophobic aromatic region (the butoxyphenyl group).

A hydrogen bond donor (the amide N-H).

A hydrogen bond acceptor (the amide carbonyl oxygen).

Specific spatial relationships between these features.

These models are developed based on the structures of active compounds and their biological data. nih.gov They serve as a valuable tool in lead design, guiding the synthesis of new analogs with a higher probability of being active. semanticscholar.org By understanding the key pharmacophoric features, medicinal chemists can design new molecules that fit the model, leading to more potent and selective compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govjksus.org This is achieved by correlating physicochemical properties (descriptors) of the molecules with their measured potency.

For this compound and its analogs, various molecular descriptors can be calculated, including:

Lipophilic parameters: such as logP, which describes the compound's hydrophobicity.

Electronic parameters: such as Hammett constants, which quantify the electron-donating or -withdrawing nature of substituents.

Steric parameters: such as molar refractivity or Taft parameters, which describe the size and shape of the molecule.

Topological indices: which describe the connectivity of atoms in the molecule. innovareacademics.in

By using statistical methods like multiple linear regression, a QSAR model can be developed that predicts the biological activity of new, unsynthesized analogs. jksus.org These models can be highly valuable in prioritizing which compounds to synthesize, thus saving time and resources in the drug discovery process. nih.gov Successful QSAR models have been developed for various classes of compounds containing acetamide and substituted phenyl rings. innovareacademics.innih.gov

Potential Research Applications and Future Directions for 2 4 Butoxyphenyl Acetamide

Development as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. olemiss.edu The structure of 2-(4-Butoxyphenyl)acetamide, featuring a butoxy group that can influence its interactions with biological systems, makes it and its derivatives interesting candidates for the development of such probes. solubilityofthings.com While research into this compound specifically as a chemical probe is not extensively documented, the broader class of acetamide (B32628) derivatives is recognized for its utility in creating these tools for biomedical research. olemiss.edu The development of novel chemical probes is a dynamic area of synthetic organic chemistry, aimed at creating tools to investigate biological systems. olemiss.edu

Utilization in In Vitro Assay Development and Screening Platforms

In vitro assays are fundamental to drug discovery and biological research, and compounds like this compound and its analogs are frequently evaluated using these platforms. For instance, various acetamide derivatives have been tested in vitro for their potential as inhibitors of enzymes like InhA, a target for tuberculosis treatment. researchgate.net In one study, a series of 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives were synthesized and evaluated for their ability to inhibit the InhA enzyme from Mycobacterium tuberculosis in vitro. researchgate.net These compounds were also tested for their activity against both drug-sensitive and resistant strains of the bacterium. researchgate.net

Similarly, other research has focused on the in vitro and in silico analysis of related acetamide compounds to determine their antimicrobial and antioxidant properties. nih.gov For example, 2-chloro-N-(4-methoxyphenyl)acetamide demonstrated antimicrobial activity against a range of bacteria and fungi in vitro. nih.gov Such studies are crucial for identifying new compounds with potential therapeutic applications. The development of novel acetamide derivatives and their subsequent evaluation in in vitro assays against various cell lines, such as cancer cells, is a common strategy in the search for new therapeutic agents. nih.govd-nb.info

Application in Material Science Research

Beyond biological applications, acetamide derivatives have found a place in material science, particularly in the field of renewable energy.

Influence on Photovoltaic Performance and Electron Injection Efficiency in DSCs

The preadsorption of BPHA onto TiO₂ electrodes has a notable positive impact on the photovoltaic performance of DSCs. nih.govresearchgate.net Studies using organic dyes like LEG4 and Dyenamo blue, in combination with a cobalt(II/III) tris(bipyridine) redox couple, have demonstrated that BPHA treatment enhances the power conversion efficiencies by 10–20%. nih.govresearchgate.netnih.gov Interestingly, this improvement occurs despite a decrease in the amount of adsorbed dye. nih.govacs.org

Table 1: Effect of BPHA Preadsorption on DSC Performance with LEG4 and Dyenamo Blue Dyes

| Dye | Treatment | Short-Circuit Current Density (Jsc) | Power Conversion Efficiency (η) | Change in Efficiency |

|---|---|---|---|---|

| LEG4 | Without BPHA | Lower | Base | - |

| LEG4 | With BPHA | Improved | Increased by 10-20% | ↑ |

| Dyenamo blue | Without BPHA | Lower | Base | - |

This table is based on data indicating a 10-20% improvement in power conversion efficiencies and improved short-circuit current densities. nih.govresearchgate.netnih.gov

Exploration of Novel Biological Targets (In Vitro)

The search for new drugs often involves screening compounds against a variety of biological targets in vitro. Acetamide derivatives are frequently included in these screening programs due to their versatile chemical nature. solubilityofthings.com For example, derivatives have been investigated as potential inhibitors of enzymes such as dihydrofolate reductase (DHFR) and as having general antibacterial properties. d-nb.info The synthesis of novel hybrid molecules containing acetamide moieties is a strategy employed to discover compounds with new biological activities. mdpi.com The evaluation of these compounds often involves in vitro assays to determine their minimum inhibitory concentration (MIC) against various microbial strains or their IC₅₀ values against specific enzymes or cancer cell lines. researchgate.netnih.gov

Strategic Considerations for Further Synthetic Pathway Optimizations

The synthesis of this compound and its derivatives is a key aspect of its research and development. The Williamson ether synthesis is a common method for preparing N-(4-butoxyphenyl)acetamide, involving the reaction of paracetamol with 1-bromobutane (B133212). scribd.comchegg.com Optimizing this and other synthetic routes is crucial for improving yield, reducing by-products, and making the synthesis more efficient and cost-effective. scribd.com

Analytical Methodologies for Research and Quantification of 2 4 Butoxyphenyl Acetamide

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary method for the purity assessment and quantitative analysis of 2-(4-Butoxyphenyl)acetamide. Its versatility allows for the separation of the main compound from potential impurities, starting materials, and degradation products. Reverse-phase HPLC is particularly well-suited for this moderately polar compound.

A typical method involves a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. researchgate.netmdpi.com The ratio of these solvents can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. researchgate.net Detection is commonly performed using a Diode-Array Detector (DAD) or a standard UV detector set at a wavelength where the aromatic ring of the compound exhibits strong absorbance. researchgate.net For quantitative analysis, a calibration curve is constructed by plotting the peak area against a series of known concentrations. The method's validity is typically established according to ICH guidelines, ensuring its accuracy, precision, and linearity. researchgate.net

| Parameter | Typical Condition | Rationale/Reference |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Standard for moderately polar organic compounds. researchgate.netmdpi.com |

| Mobile Phase | Acetonitrile and Water/Buffer mixture | Provides good separation and peak shape. mdpi.com |

| Elution Mode | Isocratic or Gradient | Gradient elution is useful for separating impurities with a wide range of polarities. researchgate.net |

| Flow Rate | 1.0 mL/min | A common flow rate for standard analytical columns. asianpubs.org |

| Detector | UV/DAD at ~240 nm | The phenyl group acts as a chromophore. researchgate.net |

| Column Temperature | 30 °C | Ensures reproducible retention times. mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile and thermally stable compounds. However, direct analysis of this compound by GC-MS is challenging due to the low volatility and potential for thermal degradation of the secondary amide group. jfda-online.com To overcome this, a chemical derivatization step is necessary prior to analysis. jfda-online.comgcms.cz

Derivatization converts the polar N-H group into a less polar, more volatile, and more thermally stable functional group. jfda-online.com Silylation is a common and effective approach, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govjournal-imab-bg.org These reagents replace the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group. nih.gov This process significantly improves the chromatographic properties of the analyte, allowing it to be analyzed by GC-MS. jfda-online.com The mass spectrometer then provides detailed structural information based on the fragmentation pattern of the derivatized molecule, which is invaluable for impurity identification and structural confirmation. researchgate.netthermofisher.com

| Derivatization Agent | Abbreviation | Key Features | Reference |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful silylating agent; reagent and byproducts are highly volatile. | gcms.czjournal-imab-bg.org |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | One of the most effective silylating agents, particularly for creating TMS derivatives of amides. | nih.gov |

| Pentafluoropropionic Anhydride (B1165640) | PFPA | Forms fluoroacyl derivatives that can provide unique fragmentation patterns and enhance detection. | researchgate.net |

Spectrophotometric Methods for Quantitative Determination in Research Settings

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantitative determination of this compound in research settings, particularly for applications like dissolution studies or reaction monitoring. This method relies on the principle that the compound absorbs light in the UV region due to its electronic structure, specifically the butoxyphenyl chromophore.

In studies of a structurally similar compound, 2-(4-butoxyphenyl)-N-hydroxyacetamide (BPHA), UV-Vis spectrophotometry was used to quantify its adsorption onto surfaces. nih.govacs.org The absorbance was directly related to the amount of the compound present. nih.govacs.org For quantitative analysis of this compound, a solution of the compound is prepared in a suitable UV-transparent solvent (e.g., ethanol (B145695) or methanol), and its absorbance is measured at the wavelength of maximum absorption (λmax). Quantification is achieved by applying Beer's Law, using a calibration curve generated from standards of known concentration. While less selective than chromatography, it is a highly accessible technique for straightforward quantitative tasks.

| Parameter | Description | Finding/Reference |

|---|---|---|

| Principle | Measurement of UV light absorption by the butoxyphenyl chromophore. | Based on Beer's Law. |

| Instrumentation | Standard UV-Vis Spectrophotometer. | An Ocean Optics spectrophotometer was used for a similar compound. |

| Application | Quantification in solutions with no interfering substances. | Used to measure the surface concentration of an analogous compound. nih.gov |

| Quantitative Relationship | Absorbance is directly proportional to concentration. | A decrease in absorbance was shown to correlate with a decreased amount of adsorbed analyte. acs.org |

Electrochemical Detection Approaches for Sensitive Analysis

Electrochemical methods provide a highly sensitive approach for the detection and quantification of electroactive compounds. This compound contains a phenoxy group, which can be electrochemically oxidized at a suitable electrode surface. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are well-suited for this type of analysis. researchgate.netabechem.com

In a typical experiment, a glassy carbon electrode serves as the working electrode within a three-electrode cell containing a solution of the analyte in a supporting electrolyte. researchgate.net As the potential is swept, the compound is oxidized, generating a current peak. The potential of this peak is characteristic of the compound, while the height of the peak is proportional to its concentration. researchgate.net Studies on analogous molecules, such as mefexamide (B1676155) and acebutolol (B1665407), have demonstrated that voltammetric techniques can achieve very low limits of detection (LOD) and quantification (LOQ). researchgate.netabechem.com These methods are particularly advantageous for analyzing trace amounts of the compound.

| Parameter | Typical Condition/Value | Rationale/Reference |

|---|---|---|

| Technique | Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) | Offers high sensitivity and low detection limits. researchgate.netabechem.com |

| Working Electrode | Glassy Carbon Electrode (GCE) | Commonly used for the oxidation of organic molecules. researchgate.net |

| Supporting Electrolyte | Phosphate or Britton-Robinson buffer | Provides a controlled pH and conductive medium. researchgate.net |

| Principle of Quantification | Peak current is proportional to analyte concentration. | Established for electro-oxidation of similar acetamide (B32628) structures. abechem.com |

| Potential Performance | LOD in the nanomolar (nM) range. | Achieved for the related compound acebutolol using SWV. abechem.com |

Conclusion and Research Outlook

Synthesis of Key Research Insights on 2-(4-Butoxyphenyl)acetamide

The compound this compound, more systematically named N-(4-butoxyphenyl)acetamide, is an aromatic organic compound characterized by a butoxy group and an acetamide (B32628) group attached to a benzene (B151609) ring at para positions. Its chemical structure and properties have made it a subject of study in organic synthesis and a point of reference for more complex molecular designs.

The primary method documented for the synthesis of N-(4-butoxyphenyl)acetamide is the Williamson ether synthesis. chegg.comscribd.com This reaction involves the deprotonation of a phenol (B47542), followed by a nucleophilic substitution reaction. Specifically, paracetamol (N-(4-hydroxyphenyl)acetamide) is treated with a base such as sodium hydroxide (B78521) (NaOH) to form the sodium 4-acetamidophenolate intermediate. chegg.comscribd.com This phenoxide then undergoes an SN2 reaction with an alkyl halide, typically 1-bromobutane (B133212), to yield the final N-(4-butoxyphenyl)acetamide product. chegg.comscribd.com The reaction is commonly performed under reflux conditions in a solvent like ethanol (B145695). chegg.com

| Reactant 1 | Reactant 2 | Reagent | Product | Reaction Type |

|---|---|---|---|---|

| N-(4-hydroxyphenyl)acetamide (Paracetamol) | 1-Bromobutane | Sodium Hydroxide (NaOH) | N-(4-butoxyphenyl)acetamide | Williamson Ether Synthesis (SN2) |